
(±)-1-AMino-2-propanol--d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-1-Amino-2-propanol–d6 is a deuterated version of 1-amino-2-propanol, where six hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (±)-1-Amino-2-propanol–d6 typically involves the deuteration of 1-amino-2-propanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of (±)-1-Amino-2-propanol–d6 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The purity and isotopic enrichment are critical factors in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: (±)-1-Amino-2-propanol–d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(±)-1-Amino-2-propanol–d6 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in the development of deuterated drugs to improve metabolic stability and reduce side effects.
Industry: Applied in the synthesis of deuterated compounds for NMR spectroscopy and other analytical techniques.
Mécanisme D'action
The mechanism of action of (±)-1-Amino-2-propanol–d6 involves its interaction with various molecular targets. In biochemical studies, it acts as a labeled analog to trace metabolic pathways. The deuterium atoms provide a distinct signal in NMR spectroscopy, allowing researchers to study the compound’s behavior and interactions at the molecular level.
Comparaison Avec Des Composés Similaires
1-Amino-2-propanol: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling.
Deuterated Alcohols: Other deuterated alcohols like deuterated methanol or ethanol, used for similar purposes in analytical chemistry.
Uniqueness: (±)-1-Amino-2-propanol–d6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. Its stability and ability to act as a tracer make it invaluable in various fields of scientific research.
Propriétés
Numéro CAS |
1219795-13-7 |
|---|---|
Formule moléculaire |
C3H9NO |
Poids moléculaire |
81.148 |
Nom IUPAC |
1-amino-1,1,2,3,3,3-hexadeuteriopropan-2-ol |
InChI |
InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/i1D3,2D2,3D |
Clé InChI |
HXKKHQJGJAFBHI-LIDOUZCJSA-N |
SMILES |
CC(CN)O |
Synonymes |
(±)-1-AMino-2-propanol--d6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)
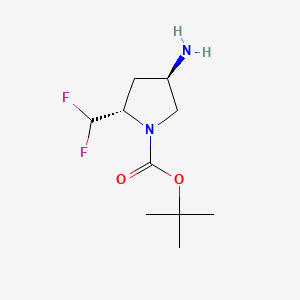

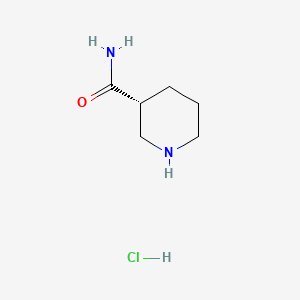
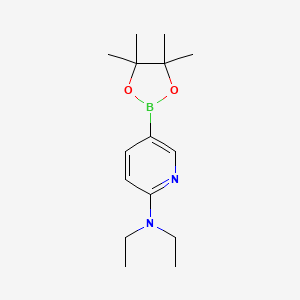
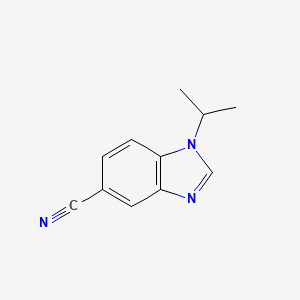

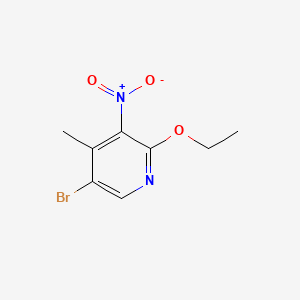
![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)

![Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B567591.png)
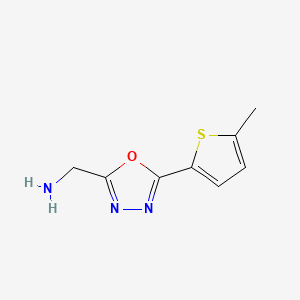
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)
